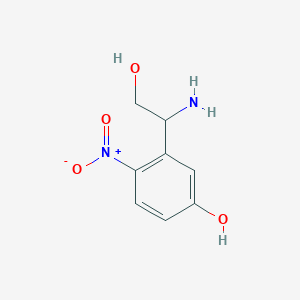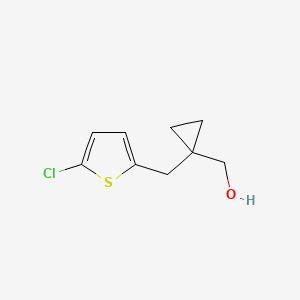
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H11ClOS It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 5-chlorothiophen-2-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of cyclopropylmethanal or cyclopropylmethanoic acid.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
- N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide
- 1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 5-chlorothiophen-2-ylmethyl substituent. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H11ClOS |
|---|---|
Poids moléculaire |
202.70 g/mol |
Nom IUPAC |
[1-[(5-chlorothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11ClOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2 |
Clé InChI |
HUFJUFBHPONXCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=C(S2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


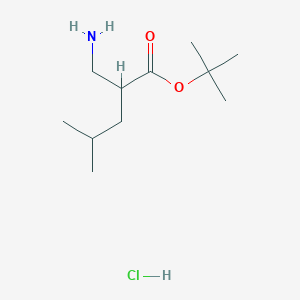
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
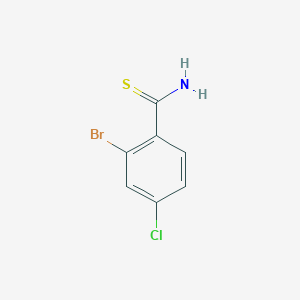

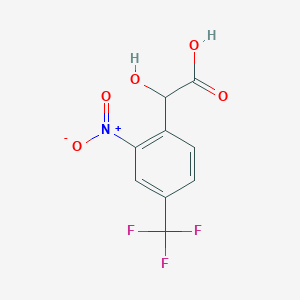
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)

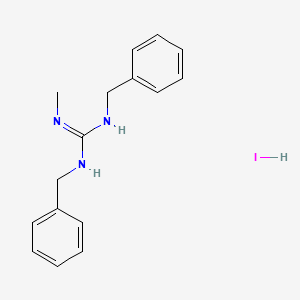

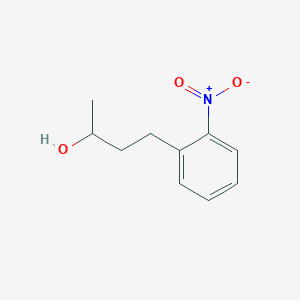
![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
